molecular formula C4H5N3O3 B3001458 (4-Nitro-1H-pyrazol-5-yl)methanol CAS No. 1479085-67-0

(4-Nitro-1H-pyrazol-5-yl)methanol

Cat. No. B3001458
CAS RN: 1479085-67-0
M. Wt: 143.102
InChI Key: VIOZIAVBQKXPSE-UHFFFAOYSA-N
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Description

“(4-Nitro-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C4H5N3O3 . It has an average mass of 143.101 Da and a monoisotopic mass of 143.033096 Da . It is part of the pyrazole family, a group of compounds characterized by a five-membered heterocyclic ring structure with two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “(4-Nitro-1H-pyrazol-5-yl)methanol” consists of a pyrazole ring with a nitro group at the 4-position and a methanol group at the 5-position . Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .

Scientific Research Applications

Energetic Materials and Explosives

(4-Nitro-1H-pyrazol-5-yl)methanol: and its derivatives have been investigated for their potential as energetic materials. For instance, related compounds like 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts exhibit promising properties as primary and secondary explosives. Researchers have characterized these materials using techniques such as NMR, IR spectroscopy, and single-crystal X-ray diffraction. Their thermal stability, density, and sensitivity to impact and friction have been evaluated .

Thermally Robust Energetic Compounds

Another nitrogen-rich energetic material, 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole , has been synthesized from commercially available reagents. Its single-crystal X-ray analysis revealed interesting conformational isomerism. This compound demonstrates superior thermal robustness and may find applications in heat-resistant energetic materials .

Detonation Performance Enhancement

Theoretical performance calculations have shown that certain energetic salts based on (4-Nitro-1H-pyrazol-5-yl)methanol exhibit high detonation pressures and velocities. These compounds compete with or even surpass the performance of well-known explosives like HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) .

Green Primary Explosives

Some metal and nitrogen-rich salts derived from this compound fall within the category of green primary explosives. These materials exhibit suitable impact and friction sensitivities while avoiding toxic metals. Their structures include two-dimensional and one-dimensional metal–organic frameworks .

Heat-Resistant Energetic Materials

Compounds like 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine have demonstrated superior thermal stability and energetic parameters compared to commonly used heat-resistant explosives. This suggests potential applications in extreme conditions .

Synthetic Routes and Modifications

Researchers have developed synthetic routes to create related compounds, such as 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole (H2DNP-5T) . These methods involve cyanation and cycloaddition reactions. Understanding these pathways contributes to the design of novel energetic materials .

Future Directions

The future directions for research on “(4-Nitro-1H-pyrazol-5-yl)methanol” and similar compounds could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, the synthesis of new pyrazole derivatives and the exploration of their potential applications in various fields is a promising area of research .

properties

IUPAC Name

(4-nitro-1H-pyrazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c8-2-3-4(7(9)10)1-5-6-3/h1,8H,2H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOZIAVBQKXPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitro-1H-pyrazol-5-yl)methanol

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